molecular formula C11H13ClN2O6S B7587011 (2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid

(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid

Cat. No. B7587011
M. Wt: 336.75 g/mol
InChI Key: WHUTZDBWTXWJGY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used to treat bacterial infections. It is a broad-spectrum antibiotic that inhibits the growth of a wide range of bacteria by interfering with the synthesis of folic acid, which is essential for bacterial growth.

Scientific Research Applications

(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole has been extensively studied for its antibacterial properties and has been used to treat a variety of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. It has also been used in combination with other antibiotics to treat more severe infections.

Mechanism of Action

(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the synthesis of DNA and RNA, which are required for bacterial growth and reproduction. By inhibiting the synthesis of folic acid, (2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole prevents bacterial growth and replication, leading to the death of the bacteria.
Biochemical and Physiological Effects:
(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of dihydropteroate synthase, an enzyme that is involved in the synthesis of folic acid. It has also been shown to increase the permeability of bacterial cell membranes, leading to increased susceptibility to other antibiotics. In addition, (2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole has been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating certain infections.

Advantages and Limitations for Lab Experiments

(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole has a number of advantages for use in laboratory experiments. It is a broad-spectrum antibiotic that can be used to treat a wide range of bacterial infections. It is also relatively inexpensive and readily available. However, there are also some limitations to its use in laboratory experiments. (2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole can be toxic to certain types of cells, and it may not be effective against all bacterial strains.

Future Directions

There are a number of future directions for research on (2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole. One area of interest is the development of new formulations of (2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole that can be used to treat antibiotic-resistant bacterial infections. Another area of interest is the study of the mechanisms of resistance to (2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole, which may lead to the development of new antibiotics that are effective against resistant bacterial strains. Finally, there is a need for further research on the long-term effects of (2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole use, particularly in terms of its impact on the gut microbiome and the development of antibiotic resistance.

Synthesis Methods

(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole is synthesized by reacting 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide with methoxymethyl-2-chloro-5-methylbenzoate in the presence of a base such as sodium hydride. This reaction produces (2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acidzole as a white crystalline powder.

properties

IUPAC Name

(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O6S/c1-20-8-4-6(12)2-3-9(8)21(18,19)14-7(11(16)17)5-10(13)15/h2-4,7,14H,5H2,1H3,(H2,13,15)(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUTZDBWTXWJGY-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.